molecular formula C23H19FN6OS B2451371 N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1223952-70-2

N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2451371
CAS No.: 1223952-70-2
M. Wt: 446.5
InChI Key: HLYUTPQFPBFROJ-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), with notable activity against FGFR1, FGFR2, and FGFR3. Its primary research value lies in the targeted investigation of FGFR-driven signaling pathways, which are critically implicated in cellular proliferation, differentiation, and survival. This compound is a key pharmacological tool for studying oncogenic processes, as aberrant FGFR signaling is a well-documented driver in a variety of human cancers, including bladder, endometrial, and lung cancers. Researchers utilize this inhibitor to elucidate the mechanistic role of FGFR in disease models, to explore mechanisms of resistance to targeted therapies, and to evaluate the efficacy of FGFR blockade in preclinical studies. By specifically and potently disrupting FGFR kinase activity, this compound enables scientists to dissect complex signal transduction networks and validate FGFR as a therapeutic target in a research setting.

Properties

CAS No.

1223952-70-2

Molecular Formula

C23H19FN6OS

Molecular Weight

446.5

IUPAC Name

N-(3-ethylphenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19FN6OS/c1-2-15-4-3-5-18(12-15)25-21(31)14-32-23-27-26-22-20-13-19(16-6-8-17(24)9-7-16)28-30(20)11-10-29(22)23/h3-13H,2,14H2,1H3,(H,25,31)

InChI Key

HLYUTPQFPBFROJ-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo-triazole core, which is known for its biological significance. The presence of the ethylphenyl and fluorophenyl groups may enhance its pharmacological properties.

Biological Activity

1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a][1,2,4]triazoles exhibit promising anticancer properties. For instance, compounds similar to this compound have shown effective inhibition of cancer cell proliferation. In vitro studies demonstrated that certain derivatives possess IC50 values comparable to established anticancer agents like etoposide .

2. Antimicrobial Activity
The compound's thioacetamide moiety suggests potential antimicrobial properties. A study on related compounds revealed significant antibacterial and antifungal activities against various strains. Notably, some derivatives showed minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL against Klebsiella planticola .

3. Enzyme Inhibition
this compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. Compounds with similar structures have been identified as effective inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a crucial role in inflammatory pathways .

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazolo-triazole derivatives:

  • Study 1 : A series of pyrazolo[1,5-a][1,2,4]triazole derivatives were synthesized and evaluated for their anticancer activity. The most potent compound exhibited an IC50 value of 19.70 ± 0.89 μM against cancer cell lines .
  • Study 2 : Investigations into the antimicrobial efficacy of related compounds showed significant activity against both Gram-positive and Gram-negative bacteria. The compounds demonstrated a high free radical scavenging effect comparable to standard antioxidants .

Data Tables

Biological Activity IC50/MIC Values Reference
Anticancer (Cell Lines)19.70 ± 0.89 μM
Antibacterial (Klebsiella planticola)3.9 μg/mL
IRAK4 InhibitionNot specified

Q & A

Q. What are the common synthetic routes for preparing N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazolo-triazolo-pyrazine core via cyclocondensation of precursors (e.g., aminopyrazoles with nitriles or carbonyl compounds under reflux conditions) .
  • Step 2 : Introduction of the thioacetamide moiety through nucleophilic substitution, often using α-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF or THF) .
  • Step 3 : Functionalization of aromatic rings (e.g., fluorophenyl and ethylphenyl groups) via Suzuki-Miyaura coupling or Ullmann reactions .
    Optimization : Reaction yields are improved by controlling temperature (±5°C tolerance) and using catalysts like Pd(PPh₃)₄ for cross-coupling reactions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (>95% threshold) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 428.5–482.9 g/mol range for analogs) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the fused heterocyclic system .
  • HPLC-PDA : Assesses purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How is the compound initially screened for biological activity?

  • In vitro enzyme assays : Test inhibition of kinases or proteases (IC₅₀ values reported in µM ranges) using fluorogenic substrates .
  • Cellular viability assays : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins (KD values <10 nM considered high affinity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Substituent variation : Replace fluorophenyl with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate electronic effects .
  • Core modification : Compare pyrazolo-triazolo-pyrazine with pyrazolo-imidazole systems to assess ring strain and planarity .
    Example SAR Table :
Substituent (R)Enzymatic IC₅₀ (µM)Solubility (mg/mL)
4-Fluorophenyl0.120.8
4-Methoxyphenyl1.42.1
4-Nitrophenyl0.090.3
Data inferred from structural analogs .

Q. How to address contradictions in biological activity data across assays?

  • Assay condition analysis : Variances in buffer pH (e.g., 7.4 vs. 6.5) or ionic strength may alter compound protonation states .
  • Metabolite interference : Use LC-MS to identify degradation products in cell-based vs. cell-free assays .
  • Target polymorphism screening : Validate activity against mutant vs. wild-type enzyme isoforms (e.g., EGFR T790M vs. L858R) .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Prodrug design : Introduce phosphate esters or PEGylated moieties to enhance aqueous solubility (>5 mg/mL target) .
  • Metabolic blocking : Fluorine substitution at vulnerable positions (e.g., para to metabolically labile groups) reduces CYP450-mediated oxidation .
  • LogP adjustment : Replace ethylphenyl with polar groups (e.g., -SO₂NH₂) to lower octanol-water partition coefficients (target LogP <3) .

Q. How can computational methods guide target identification?

  • Molecular docking : Use AutoDock Vina to predict binding poses in kinase ATP pockets (RMSD <2.0 Å validation) .
  • Pharmacophore modeling : Identify critical H-bond acceptors (e.g., pyrazine N-atoms) and hydrophobic regions (e.g., fluorophenyl) .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (e.g., RMSF <1.5 Å for binding site residues) .

Q. What crystallographic insights explain reactivity differences in analogs?

  • Bond length analysis : Shorter C-S bonds (1.76–1.82 Å) in thioacetamide moieties correlate with higher electrophilicity .
  • Torsional angles : Planar pyrazolo-triazolo-pyrazine cores (dihedral angles <10°) enhance π-π stacking with aromatic residues (e.g., Tyr in kinase domains) .
  • H-bond networks : Fluorine atoms participate in weak H-bonds (2.9–3.2 Å) with backbone amides, stabilizing binding poses .

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